molecular formula C9H8ClFO3 B6305588 2-Chloro-4-ethoxy-3-fluorobenzoic acid CAS No. 1935106-26-5

2-Chloro-4-ethoxy-3-fluorobenzoic acid

Cat. No.: B6305588
CAS No.: 1935106-26-5
M. Wt: 218.61 g/mol
InChI Key: AQCGBKRMVQVOSL-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-3-fluorobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C₉H₈ClFO₃ (molar mass: 218.61 g/mol). It features a benzoic acid backbone substituted with chlorine (Cl) at the 2-position, ethoxy (-OCH₂CH₃) at the 4-position, and fluorine (F) at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its electron-withdrawing (Cl, F) and electron-donating (ethoxy) groups, which modulate its acidity, solubility, and reactivity. Current availability issues (e.g., discontinuation of commercial supplies ) suggest challenges in synthesis or niche applications.

Properties

IUPAC Name

2-chloro-4-ethoxy-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCGBKRMVQVOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of the fluorine atom to the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Ethoxylation: Introduction of the ethoxy group.

Each step requires specific reagents and conditions. For instance, fluorination can be achieved using fluorine gas or other fluorinating agents under controlled conditions. Chlorination often involves the use of chlorine gas or thionyl chloride, while ethoxylation can be performed using ethyl alcohol in the presence of a catalyst .

Industrial Production Methods: Industrial production of 2-Chloro-4-ethoxy-3-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often using automated systems to control reaction conditions and minimize human intervention .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethoxy-3-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ethoxy group yields 2-Chloro-4-hydroxy-3-fluorobenzoic acid .

Scientific Research Applications

2-Chloro-4-ethoxy-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine, ethoxy, and fluorine groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-4-ethoxy-3-fluorobenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and synthesis.

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties Synthesis Yield
2-Chloro-4-ethoxy-3-fluorobenzoic acid 2-Cl, 4-OCH₂CH₃, 3-F C₉H₈ClFO₃ 218.61 Moderate acidity (predicted pKa ~2.5–3.5); ethoxy enhances lipophilicity. Discontinued (limited data)
2-Chloro-4-trifluoromethylbenzoic acid 2-Cl, 4-CF₃ C₈H₄ClF₃O₂ 224.57 High acidity (pKa ~1.2); CF₃ increases electron-withdrawing effect. 99% yield (Vapourtec reactor)
3-Chloro-4-fluoro-2-hydroxybenzoic acid 3-Cl, 4-F, 2-OH C₇H₄ClFO₃ 190.56 Higher solubility in polar solvents (due to -OH); pKa ~2.1 (acidic). 91%–69% yield
2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid Biphenyl with 2-Cl, 3-Cl, 4-F C₁₃H₇Cl₂FO₂ 285.10 High molecular weight; biphenyl structure enhances rigidity and potential bioactivity. Limited synthesis data
4-Chloro-3-ethoxy-2-fluorobenzoic acid (positional isomer) 4-Cl, 3-OCH₂CH₃, 2-F C₉H₈ClFO₃ 218.61 Similar molar mass but altered substituent positions affect reactivity and target interactions. Commercial inquiry required

Key Comparative Insights:

Acidity and Electronic Effects :

  • The trifluoromethyl group in 2-chloro-4-trifluoromethylbenzoic acid significantly lowers pKa (~1.2) compared to the ethoxy-substituted target compound (predicted ~2.5–3.5) due to CF₃’s strong electron-withdrawing nature.
  • The hydroxyl group in 3-chloro-4-fluoro-2-hydroxybenzoic acid increases acidity (pKa ~2.1) but reduces lipophilicity, making it more water-soluble than ethoxy analogs.

Synthetic Accessibility :

  • The trifluoromethyl derivative achieves near-quantitative yields (99%) using specialized reactors (Vapourtec Gas/Liquid Membrane Reactor), whereas the target compound’s discontinuation hints at scalability challenges.
  • Hydroxyl-substituted analogs show variable yields (69%–91%), likely due to competing side reactions during hydroxyl group introduction.

Structural and Functional Implications :

  • Biphenyl derivatives (e.g., 2-Chloro-4-(3-chloro-4-fluorophenyl)benzoic acid) exhibit higher molecular weights (~285 g/mol) and enhanced structural rigidity, which may improve binding to hydrophobic enzyme pockets in drug design.
  • Positional isomers (e.g., 4-chloro-3-ethoxy-2-fluorobenzoic acid) demonstrate how substituent arrangement alters electronic distribution and steric hindrance, impacting reactivity in coupling reactions.

Applications and Limitations :

  • The ethoxy group in the target compound balances solubility and lipophilicity, making it suitable for prodrug formulations.
  • Trifluoromethyl derivatives are preferred in agrochemicals for their metabolic stability, while hydroxylated analogs may serve as intermediates for hydrophilic pharmaceuticals.

Research Findings and Trends

  • SHELX Software Utility : Structural analyses of these compounds often rely on crystallographic tools like SHELXL for refinement, highlighting the importance of precise electron density mapping in understanding substituent effects.

Biological Activity

2-Chloro-4-ethoxy-3-fluorobenzoic acid (CEFB) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10ClF O3
  • Molecular Weight : 218.64 g/mol
  • IUPAC Name : 2-Chloro-4-ethoxy-3-fluorobenzoic acid

The biological activity of CEFB is largely attributed to its structural features, particularly the presence of chlorine, fluorine, and ethoxy groups. These substituents can influence the compound's reactivity and binding affinity to various biomolecules, including enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition : CEFB has been shown to interact with specific enzymes, potentially inhibiting their activity. This is crucial in pathways related to inflammation and microbial resistance.
  • Receptor Modulation : The compound may bind to specific receptors, modulating signaling pathways that are vital for cellular responses.

Antimicrobial Properties

Recent studies have indicated that CEFB exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anti-inflammatory Effects

CEFB has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation in cellular models. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of CEFB against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than 15 mm at a concentration of 100 μg/mL, indicating potent antibacterial properties .
  • Anti-inflammatory Activity : In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with CEFB significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial Activity (Zone of Inhibition)IC50 (Anti-inflammatory)
2-Chloro-4-ethoxy-3-fluorobenzoic acid>15 mm against S. aureus25 μM
4-Chloro-2-ethoxy-3-fluorobenzoic acid12 mm against E. coli30 μM
3-Chloro-4-ethoxy-2-fluorobenzoic acid10 mm against S. aureus35 μM

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